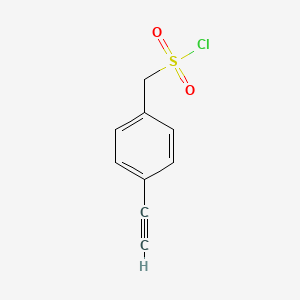
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound features a cyclobutanecarboxamide core with an ethyl group and a pyrrolidin-3-yl substituent
Preparation Methods
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclobutanecarboxylic acid and pyrrolidine.
Formation of Amide Bond: The cyclobutanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2). The acid chloride is then reacted with pyrrolidine to form the amide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide cores but different substituents.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Ethylated Amides: Amides with ethyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of the cyclobutanecarboxamide core, pyrrolidine ring, and ethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-ethyl-N-pyrrolidin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-6-7-12-8-10)11(14)9-4-3-5-9/h9-10,12H,2-8H2,1H3 |
InChI Key |
XIMQJFNHYGIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
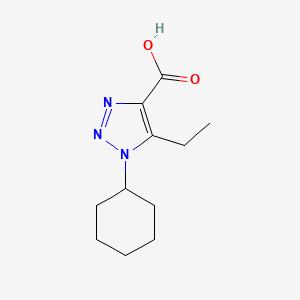
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
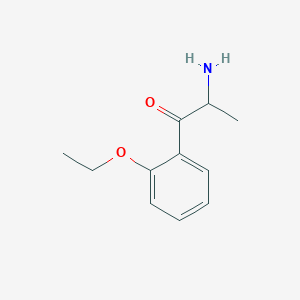


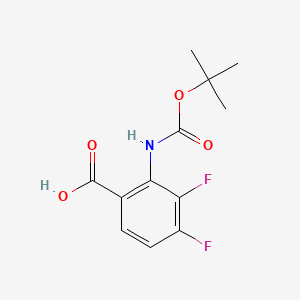
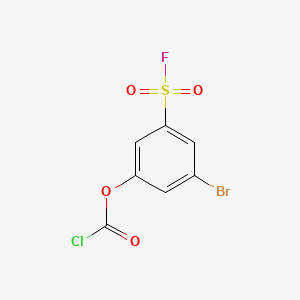

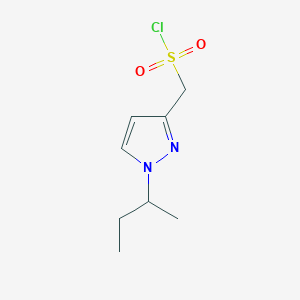
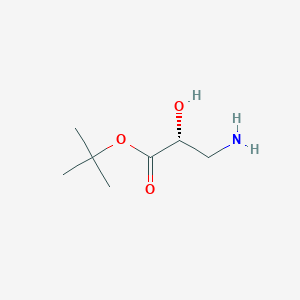
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
